2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Description
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is a benzoyl chloride derivative featuring a trifluoromethyl-substituted benzyloxy group at the ortho position of the benzene ring. This compound is structurally characterized by its electron-withdrawing trifluoromethyl group and the ether-linked benzyloxy moiety, which collectively influence its reactivity, stability, and physicochemical properties.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-14(20)12-6-1-2-7-13(12)21-9-10-4-3-5-11(8-10)15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHGTRVWGPOFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Benzotrifluoride
One of the most established methods involves the chlorination of benzotrifluoride (BTF), a commercially available compound, under controlled conditions to yield 3-(Trifluoromethyl)benzyl chloride (CMBTC). This process is typically carried out via a one-step radical chlorination, with yields around 60%, optimized to favor mono- and dichlorinated products while minimizing overchlorination.
- Chlorination agent: Chlorosulfonic acid or molecular chlorine
- Reaction conditions: Elevated temperature (around 50°C) with UV or radical initiators
- Yield: Approximately 60% based on benzotrifluoride conversion
Research findings:
A process described in patent literature involves the chlorination of benzotrifluoride using chlorosulfonic acid at elevated temperatures, leading to selective formation of 3-(Trifluoromethyl)benzyl chloride with high selectivity and minimal by-products.
Continuous Flow Chlorination Process
Recent advancements have introduced continuous flow reactors, which allow precise control over reaction parameters, significantly improving efficiency and safety. Formaldehyde or its polymers (e.g., trioxymethylene) are used as chloromethylating agents in the presence of phase transfer catalysts, such as cetyl trimethyl ammonium bromide, with chlorosulfonic acid as the chlorinating agent.
- Short reaction times (around 180 seconds)
- High selectivity for mono-chloromethylation
- Improved safety and scalability for industrial production
Research findings:
A continuous flow process detailed in patent WO1992007820A1 involves dissolving formaldehyde in trifluoromethyl benzene, followed by chlorination with chlorosulfonic acid in the presence of phase transfer catalysts, achieving high yields and process efficiency.
Conversion of 3-(Trifluoromethyl)benzyl chloride to Benzoyl Chloride Derivative
Friedel–Crafts Acylation
The typical route involves acylation of the benzyl chloride intermediate with benzoyl chloride derivatives under Friedel–Crafts conditions, using Lewis acids like aluminum chloride (AlCl₃). This method introduces the benzoyl moiety onto the aromatic ring, forming the core structure of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride .
Esterification and O-alkylation
Alternatively, phenolic precursors can be O-alkylated with the benzyl chloride derivative, followed by acylation with benzoyl chlorides to form the target compound. This approach is often employed when direct acylation yields are low or when protecting groups are necessary.
Data Summary and Comparative Table
| Methodology | Reactants | Key Conditions | Yield/Efficiency | Remarks |
|---|---|---|---|---|
| Radical chlorination of benzotrifluoride | Benzotrifluoride + Cl₂ | UV or radical initiators, 50°C | ~60% yield | Widely used, scalable, but overchlorination risk |
| Continuous flow chlorination with formaldehyde | Formaldehyde + trifluoromethyl benzene + chlorosulfonic acid | Short reaction time (~180s), phase transfer catalyst | High selectivity, efficient | Suitable for industrial scale, safer, and controlled |
| Chlorination with paraformaldehyde and zinc chloride | Benzotrifluoride + paraformaldehyde + ZnCl₂ | Elevated temperature, specific molar ratios | ~60% yield | One-step, high yield, patent-based process |
Final Remarks
The synthesis of This compound hinges on the efficient generation of the trifluoromethyl benzyl chloride intermediate, primarily via chlorination of benzotrifluoride or related derivatives. Recent innovations favor continuous flow processes that enhance safety, yield, and scalability. Subsequent functionalization steps, such as acylation or O-alkylation, complete the synthesis pathway.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.
Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions of acids or bases can be used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Benzoic Acid Derivative: Formed through hydrolysis.
Benzyl Alcohol Derivative: Formed through reduction.
Scientific Research Applications
Synthetic Routes and Preparation
The synthesis of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride typically involves:
- Preparation of 3-(trifluoromethyl)benzyl alcohol from 3-(trifluoromethyl)benzaldehyde through reduction.
- Reaction with benzoyl chloride in the presence of a base (such as pyridine or triethylamine) under anhydrous conditions.
This multi-step synthesis allows for the efficient production of the compound, which can be scaled up for industrial applications using continuous flow reactors and automated systems .
Types of Reactions
This compound exhibits several key chemical reactions:
- Nucleophilic Substitution : The benzoyl chloride group is reactive towards nucleophiles, enabling the formation of esters, amides, and other derivatives.
- Hydrolysis : In the presence of water, it can hydrolyze to yield benzoic acid derivatives.
- Reduction : The compound can be reduced to produce corresponding benzyl alcohol derivatives.
Common Reagents and Conditions
- Nucleophilic Substitution : Typically performed with amines, alcohols, or thiols in the presence of bases like pyridine.
- Hydrolysis : Conducted using water or aqueous acid/base solutions.
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
- Esters and Amides via nucleophilic substitution.
- Benzoic Acid Derivatives through hydrolysis.
- Benzyl Alcohol Derivatives through reduction .
Applications in Scientific Research
This compound has diverse applications across various fields:
Chemistry
- Intermediate in Organic Synthesis : It serves as a precursor for synthesizing pharmaceuticals and agrochemicals due to its reactivity and ability to form complex molecules.
Biology
- Modification of Biomolecules : Utilized for studying biomolecular functions and interactions, potentially aiding in understanding cellular mechanisms.
Medicine
- Drug Development : Investigated for synthesizing compounds with enhanced pharmacological properties, particularly those exhibiting antibacterial or antifungal activity .
Industry
- Production of Specialty Chemicals : Employed in creating materials with specific properties, leveraging its unique trifluoromethyl group to enhance performance characteristics .
Uniqueness
The presence of both the trifluoromethyl group and the benzyl ether moiety distinguishes this compound from others, enhancing its lipophilicity and potential biological interactions .
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets or undergo further chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Key Observations:
Meta-substituted trifluoromethyl groups (e.g., 3-(Trifluoromethyl)benzoyl chloride) enhance electrophilicity of the carbonyl carbon due to electron withdrawal, making them more reactive toward nucleophiles .
Functional Group Influence: The benzyloxy group introduces an oxygen atom, increasing polarity and solubility in polar solvents compared to non-ether analogs like 3-Chloro-5-(trifluoromethyl)benzoyl chloride . Trifluoromethoxy (-OCF₃) vs. trifluoromethyl (-CF₃): Trifluoromethoxy groups (e.g., in 2-chloro-5-(trifluoromethoxy)benzoyl chloride, CAS 1261731-24-1) are stronger electron-withdrawing groups, further activating the benzoyl chloride toward hydrolysis or aminolysis .
Physical Properties: Boiling Points: 4-(Trifluoromethyl)benzoyl chloride (bp 78–79°C at 16 mmHg) has a lower boiling point than bulkier analogs with benzyloxy groups, which likely exhibit higher boiling points due to increased molecular weight and polarity. Density: Derivatives with trifluoromethyl groups (e.g., 1.404 g/mL for 4-(Trifluoromethyl)benzoyl chloride) are denser than non-fluorinated benzoyl chlorides .
Reactivity and Stability
- Hydrolysis Sensitivity : The trifluoromethyl group stabilizes the benzoyl chloride against hydrolysis compared to chloro or fluoro analogs, but the benzyloxy group may increase susceptibility to nucleophilic attack at the oxygen linkage .
- Synthetic Utility : Ortho-substituted derivatives like this compound are valuable for constructing sterically hindered esters or amides, whereas para-substituted analogs are preferred for linear syntheses .
Commercial Availability and Hazards
- 3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2) is commercially available at 5 mL for JPY 5,700 , whereas 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is discontinued, highlighting synthesis challenges for certain substituted benzoyl chlorides .
Biological Activity
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is a synthetic organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group that enhances its electronic properties. The molecular formula is C₁₅H₁₀ClF₃O₂, and its molecular weight is 314.69 g/mol. This compound belongs to the class of acyl chlorides, known for their reactivity and potential biological activities.
The presence of the trifluoromethyl group significantly influences the compound's solubility and lipophilicity, making it a candidate for various chemical applications. Acyl chlorides are generally corrosive and reactive, often irritating to biological tissues. The reactivity of this compound suggests it may participate in nucleophilic acyl substitution reactions, which are valuable in synthetic organic chemistry.
Potential Biological Activities
- Antibacterial and Antifungal Properties : Related compounds have demonstrated significant antibacterial and antifungal activities. For instance, structural analogs have shown efficacy against various pathogens, suggesting that this compound might exhibit similar properties .
- Kinase Inhibition : Compounds containing a trifluoromethyl group have been studied for their inhibitory effects on receptor tyrosine kinases, which are crucial in cancer signaling pathways. For example, derivatives with similar structures have shown high inhibitory activity against PDGFRα and EGFR .
- Interactions with COX Enzymes : Some studies indicate that benzoyl derivatives can interact with cyclooxygenase (COX) enzymes, potentially leading to anti-inflammatory effects. This interaction may provide insights into the therapeutic potential of this compound in inflammatory diseases .
Synthesis and Biological Testing
Research has focused on synthesizing compounds similar to this compound to evaluate their biological activities:
- Synthesis Methodology : The synthesis typically involves acylation reactions where the benzoyl chloride moiety reacts with nucleophiles. The incorporation of the trifluoromethyl group is achieved through specific halogenation reactions .
- Biological Assays : Preliminary assays conducted on related compounds have demonstrated varying degrees of antibacterial activity. For example, a compound with a similar structure showed an MIC (Minimum Inhibitory Concentration) of 0.033 μg/mL against T. cruzi, indicating potent activity .
Pharmacokinetics
While pharmacokinetic data specific to this compound is not available, studies on related compounds suggest that such derivatives can exhibit favorable absorption profiles and half-lives conducive to therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification followed by chlorination. For example:
- Step 1 : React 3-(trifluoromethyl)benzyl alcohol with 2-hydroxybenzoic acid derivatives (e.g., methyl ester) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage.
- Step 2 : Convert the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
- Key Variables : Temperature (60–80°C for chlorination), solvent (dry dichloromethane or toluene), and reaction time (4–12 hours). Excess SOCl₂ improves yield but requires careful quenching to avoid side reactions .
Q. How can researchers purify and characterize this compound to confirm its structural integrity?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents (e.g., hexane/dichloromethane).
- Characterization :
- NMR : H and F NMR to verify trifluoromethyl and benzyloxy groups. For example, the trifluoromethyl group shows a singlet at ~−60 ppm in F NMR .
- Mass Spectrometry : Electron ionization (EI-MS) or high-resolution MS (HRMS) to confirm molecular weight (e.g., [M]⁺ at m/z 342.03) .
- IR Spectroscopy : C=O stretch at ~1770 cm⁻¹ for the acyl chloride .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : The acyl chloride is moisture-sensitive and prone to hydrolysis.
- Storage : Under inert atmosphere (argon or nitrogen) at −20°C in amber glass vials. Desiccants (e.g., molecular sieves) are critical to prevent degradation .
- Decomposition Products : Hydrolysis yields 2-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid, detectable via TLC (Rf shift) or H NMR (disappearance of acyl chloride proton signals) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the electronic structure:
- Electrophilicity : The trifluoromethyl group withdraws electron density, increasing the electrophilicity of the carbonyl carbon.
- Transition State Analysis : Simulate interactions with nucleophiles (e.g., amines) to predict activation energies and regioselectivity .
- Validation : Compare computed reaction pathways with experimental kinetics (e.g., stopped-flow spectroscopy) to refine functional choices (e.g., CAM-B3LYP for charge-transfer reactions) .
Q. How should researchers address contradictions between experimental and computational data regarding reaction outcomes?
- Methodological Answer :
- Case Study : If DFT predicts high reactivity with an amine nucleophile but experiments show low conversion:
Re-examine Solvent Effects : Include solvation models (e.g., PCM in Gaussian) to account for solvent polarity .
Check Steric Hindrance : Molecular dynamics (MD) simulations can reveal spatial constraints from the benzyloxy group .
Verify Intermediate Stability : Use LC-MS to detect transient intermediates (e.g., mixed anhydrides) not modeled computationally .
Q. What strategies are effective for designing derivatives of this compound to enhance biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
Electron-Withdrawing Modifications : Replace the trifluoromethyl group with stronger electron-withdrawing groups (e.g., nitro) to increase acyl chloride reactivity .
Steric Shielding : Introduce bulky substituents on the benzyloxy group to reduce hydrolysis rates .
- Synthetic Validation : Use parallel synthesis (e.g., Ugi reaction) to generate libraries of amide derivatives for high-throughput screening .
Q. What crystallographic challenges arise when determining the structure of derivatives, and how can they be mitigated?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion (e.g., ether into dichloromethane solution) to obtain single crystals.
- Data Collection : Employ synchrotron radiation for weakly diffracting crystals.
- Refinement : Use SHELXL for heavy-atom refinement. For disordered trifluoromethyl groups, apply restraints (ISOR, DELU) to thermal parameters .
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Methodological Answer :
- Controlled Environment : Use fume hoods with HEPA filters and inert gas lines.
- Quenching : Slowly add reaction mixtures to ice-cold sodium bicarbonate to neutralize excess SOCl₂, minimizing HCl gas release .
- Waste Management : Collect acyl chloride waste in sealed containers with dry sand to prevent exothermic hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
